5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
Description
5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride is a heterocyclic compound featuring an oxazolidinone core substituted at the 5-position with a 4-aminobenzyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Oxazolidinones are known for their versatility in medicinal chemistry, often serving as precursors for antibiotics, enzyme inhibitors, and CNS-targeting agents .
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-8-3-1-7(2-4-8)5-9-6-12-10(13)14-9;/h1-4,9H,5-6,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLAPERGKLOKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CC2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of 4-aminobenzyl alcohol with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to a more saturated form, such as an oxazolidine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, it is used as a precursor for the synthesis of bioactive molecules, including potential pharmaceutical agents.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential candidate for antimicrobial drug development .
Comparison with Similar Compounds
4-[4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one Hydrochloride (CAS 898543-06-1)
- Structure: Combines an oxazolidinone core with a morpholinone ring and a chiral (5S)-aminomethyl group.
- Molecular Formula : C₁₄H₁₇N₃O₄·HCl (MW: 327.77) .
- Stereochemistry at the 5-position (S-configuration) may influence biological activity, unlike the non-chiral 4-aminobenzyl group in the target compound.
- Applications : Intermediate in synthesizing structurally complex pharmaceuticals, particularly those targeting enzymatic pathways .
4-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride (CAS 1803589-70-9)
- Structure: Simplified oxazolidinone with an aminomethyl group at position 4.
- Molecular Formula : C₄H₉ClN₂O₂ (MW: 152.58) .
- Key Differences :
- Lack of aromaticity reduces π-π stacking interactions, limiting use in aromatic receptor systems.
- Lower molecular weight improves metabolic stability but may reduce target specificity.
- Applications : Building block for derivatization in combinatorial chemistry .
5-[(4-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one (CAS 14716-97-3)
- Structure: Oxazolidinone substituted with a 4-chlorophenoxymethyl group.
- Molecular Formula: C₁₀H₁₀ClNO₃ (MW: 227.64) .
- Key Differences: Chlorine atom increases lipophilicity (logP ~2.5), favoring blood-brain barrier penetration.
- Applications : Investigated for neuroprotective or antimicrobial roles .
Furaltadone Hydrochloride (CAS 3759-92-0)
- Structure: Oxazolidinone with morpholinomethyl and nitrofuran substituents.
- Molecular Formula : C₁₃H₁₆N₄O₆·HCl (MW: 384.76) .
- Key Differences: Nitrofuran group enables redox activity, making it effective against anaerobic bacteria. Morpholinomethyl substitution enhances solubility but introduces metabolic instability.
5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one
- Structure: Oxazolidinone with a bulky 2,2-dimethylpropyl group.
- Increased steric hindrance may limit enzyme binding but improve pharmacokinetic half-life.
- Applications : Intermediate in agrochemical synthesis .
Biological Activity
5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride, also known as Zolmitriptan Impurity E, is a synthetic compound characterized by its oxazolidinone structure. Its molecular formula is and it has a molecular weight of approximately 228.68 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory treatments.
Chemical Structure and Properties
The compound features a 4-aminophenyl group attached to a methyl group on the oxazolidinone ring. The hydrochloride salt form enhances its solubility in water, improving bioavailability for pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 228.68 g/mol |
| CAS Number | 139264-79-2 |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors, which modulate biological pathways. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential candidate for antimicrobial drug development.
Biological Activity
Research indicates that this compound exhibits significant biological activity, including:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains by inhibiting protein synthesis.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, although specific mechanisms are still under investigation.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of oxazolidinones exhibit potent antibacterial activity against Gram-positive bacteria. The presence of the amino group on the phenyl ring enhances binding affinity to bacterial ribosomes, thus improving efficacy.
- Inflammation Model : In an animal model of inflammation, compounds structurally related to this compound showed reduced inflammatory markers and improved clinical scores.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one | Nitro group on the phenyl ring | Potentially different pharmacokinetics |
| (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | Benzyl group instead of methyl | Different interaction profile |
| 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one | Variation in substitution position | May exhibit different biological activities |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
